molecular formula C23H27FN6O2 B15142668 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide

5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide

Cat. No.: B15142668
M. Wt: 438.5 g/mol
InChI Key: HLKLYCUPDHVKKZ-UHFFFAOYSA-N
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Description

5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, a piperazine ring, and a pyridine carboxamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide involves multiple steps, including the formation of the quinoxaline core, the piperazine ring, and the final coupling with the pyridine carboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline core or the piperazine ring.

    Substitution: Substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives.

Scientific Research Applications

5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core and piperazine ring allow the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2-ethyl-5-fluoro-3-oxo-4H-quinoxaline.

    Piperazine Derivatives: Molecules containing piperazine rings, such as 1-(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methylpiperazine.

    Pyridine Carboxamide Derivatives: Compounds with pyridine carboxamide groups, such as N,6-dimethylpyridine-2-carboxamide.

Uniqueness

The uniqueness of 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide lies in its combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents and materials.

Properties

Molecular Formula

C23H27FN6O2

Molecular Weight

438.5 g/mol

IUPAC Name

5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C23H27FN6O2/c1-4-16-23(32)28-21-17(27-16)6-5-15(20(21)24)13-29-9-11-30(12-10-29)19-8-7-18(22(31)25-3)26-14(19)2/h5-8H,4,9-13H2,1-3H3,(H,25,31)(H,28,32)

InChI Key

HLKLYCUPDHVKKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)C)F)NC1=O

Origin of Product

United States

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